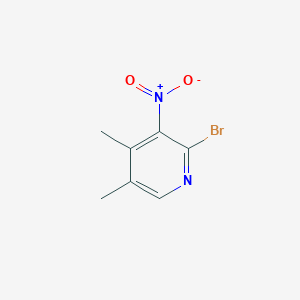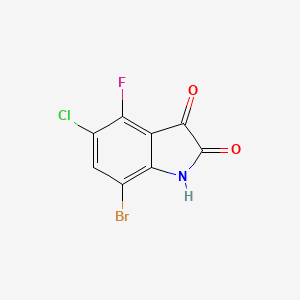
4-(3-Fluoro-4-methylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-4-methylphenyl)pyridine is a fluorinated aromatic compound that features a pyridine ring substituted with a 3-fluoro-4-methylphenyl group. The presence of the fluorine atom imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-fluoro-4-methylphenylboronic acid can be coupled with 4-bromopyridine under mild conditions to yield the desired product .
Another method involves the direct fluorination of 4-(4-methylphenyl)pyridine using Selectfluor, a fluorinating reagent, to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluoro-4-methylphenyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products with different nucleophiles replacing the fluorine atom.
Oxidation: Products such as 4-(3-fluoro-4-carboxyphenyl)pyridine.
Reduction: Products like 4-(3-fluoro-4-methylphenyl)piperidine.
Aplicaciones Científicas De Investigación
4-(3-Fluoro-4-methylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)pyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The compound may interact with molecular targets such as receptors, enzymes, or ion channels, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoropyridine: Similar structure but lacks the methyl group.
4-(4-Methylphenyl)pyridine: Similar structure but lacks the fluorine atom.
3-Fluoropyridine: Fluorine atom is positioned differently on the pyridine ring.
Uniqueness
4-(3-Fluoro-4-methylphenyl)pyridine is unique due to the combined presence of both the fluorine and methyl groups, which impart distinct chemical and physical properties. This combination can enhance the compound’s reactivity, stability, and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C12H10FN |
|---|---|
Peso molecular |
187.21 g/mol |
Nombre IUPAC |
4-(3-fluoro-4-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10FN/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-8H,1H3 |
Clave InChI |
UGUAIGMNDQFNAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


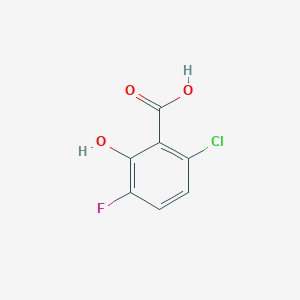
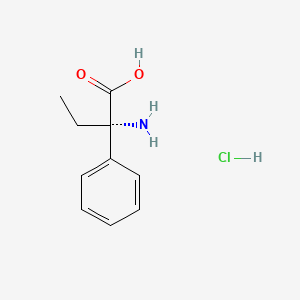
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
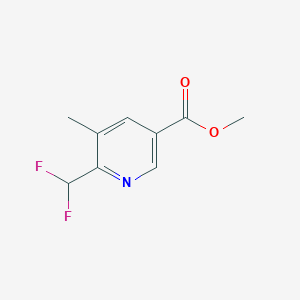
![[2-(4-Methoxyphenyl)-2-oxoethyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13650540.png)
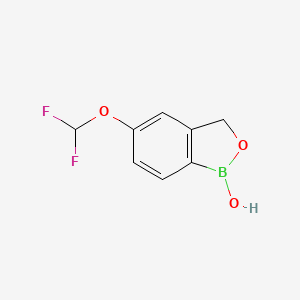
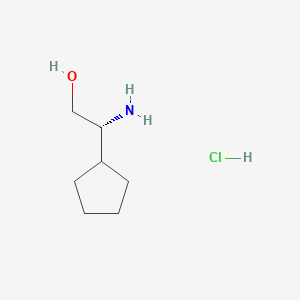
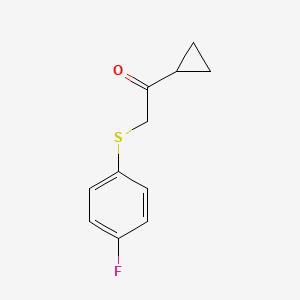
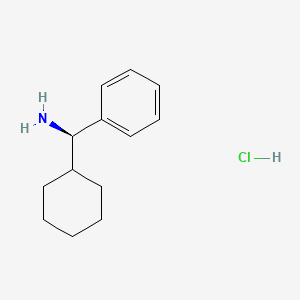
![(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B13650577.png)

![ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate](/img/structure/B13650595.png)
